molecular formula C20H24N2O2 B3833535 1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide

1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide

Cat. No. B3833535
M. Wt: 324.4 g/mol
InChI Key: RXAUHTBVXGCQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide, also known as MMPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MMPC is a cyclobutanecarboxamide derivative that has shown promising results in scientific research, particularly in the field of cancer treatment.

Mechanism Of Action

The mechanism of action of 1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide involves its interaction with DNA and RNA, leading to the inhibition of DNA and RNA synthesis. 1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition of DNA and RNA synthesis ultimately leads to the induction of apoptosis and cell death in cancer cells.

Biochemical And Physiological Effects

1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent. 1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide has also been shown to have anti-inflammatory effects, which may contribute to its potential applications in other diseases such as arthritis and inflammatory bowel disease.

Advantages And Limitations For Lab Experiments

One advantage of 1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide is its potent cytotoxic effects on cancer cells, making it a promising candidate for cancer treatment. However, one limitation of 1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide is its low solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on 1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of 1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide. Another area of interest is the investigation of the potential applications of 1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide in other diseases, such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide for cancer treatment.

Scientific Research Applications

1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide has been extensively studied for its potential applications in cancer treatment. In vitro studies have shown that 1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide has potent cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

1-(methoxymethyl)-N-[(4-methylphenyl)-pyridin-4-ylmethyl]cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-4-6-16(7-5-15)18(17-8-12-21-13-9-17)22-19(23)20(14-24-2)10-3-11-20/h4-9,12-13,18H,3,10-11,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAUHTBVXGCQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=NC=C2)NC(=O)C3(CCC3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide
Reactant of Route 4
Reactant of Route 4
1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide
Reactant of Route 5
Reactant of Route 5
1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide
Reactant of Route 6
Reactant of Route 6
1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.